
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone is a complex molecule that appears to be derived from the fusion of a dihydroquinoline moiety with a methyl-indole group through a thioether linkage to an ethanone group. This structure suggests a molecule with potential biological activity, given the pharmacological relevance of both quinoline and indole derivatives.
Synthesis Analysis
The synthesis of related compounds, such as 3,4-dihydro-2-oxo-1,4-ethanoquinoline derivatives, has been explored using semiempirical AM1 calculations to understand the protonation and reactions of these compounds . Although the exact synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone is not detailed, the methods used for similar structures involve multi-step reactions, which may include sulfonation, alkylation, and hydrogenation steps, as seen in the synthesis of 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone . The synthesis likely involves the formation of the dihydroquinoline core followed by the introduction of the thioether and ethanone functionalities.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of nitrogen and oxygen atoms, which can be protonated. The AM1 calculational study provides insights into the proton affinities of similar structures, indicating preferences for protonation at specific sites, which can influence the reactivity and interactions of the molecule . The presence of the indole and thioether groups in the molecule of interest would add to the complexity of its molecular structure and potentially its binding characteristics.
Chemical Reactions Analysis
The chemical reactivity of the dihydroquinoline and indole moieties can be inferred from studies on similar compounds. The AM1 calculational study suggests that protonation can occur on nitrogen or oxygen atoms, depending on the specific structure of the compound . This protonation is crucial as it can affect the subsequent chemical reactions, such as methylation. The thioether linkage in the molecule may also participate in reactions, potentially serving as a nucleophilic site.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone are not directly reported, related compounds exhibit properties influenced by their structural features. The presence of heteroatoms and the potential for intramolecular hydrogen bonding can affect the solubility, boiling and melting points, and stability of the compound. The molecular structure, including the presence of aromatic systems, can also influence the compound's UV-Vis absorption and fluorescence properties, which are important for its characterization .
科学的研究の応用
Antituberculosis Activity
The compound has been studied for its potential antituberculosis properties. A series of 3-heteroarylthioquinoline derivatives, structurally related to the compound , was synthesized and assessed for in vitro activity against Mycobacterium tuberculosis. Two compounds from this series demonstrated significant activity, suggesting the potential of related compounds in antituberculosis treatments. These compounds were also tested for cytotoxic effects against mouse fibroblasts, showing no toxic effects, indicating a favorable therapeutic profile (Chitra et al., 2011).
Antibacterial Activity
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone and its derivatives have been explored for their antibacterial properties. A novel series of compounds with structural similarities were synthesized and demonstrated potent antibacterial activity against various bacterial strains, indicating the potential of these compounds in antibacterial therapies (Joshi et al., 2011).
Anticancer and Immunomodulatory Properties
Compounds related to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone have shown potential as anticancer and immunomodulatory agents. A synthesized derivative exhibited a range of therapeutic properties, including potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator characteristics (Bonilla-Castañeda et al., 2022).
Antifungal and Antioxidant Activities
Further studies on compounds structurally similar to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone revealed significant antifungal and antioxidant activities. These compounds showed considerable inhibition against fungal strains and demonstrated prominent free radical scavenging activity (Kumar & Vijayakumar, 2017).
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-methylindol-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-21-13-19(16-9-3-5-11-18(16)21)24-14-20(23)22-12-6-8-15-7-2-4-10-17(15)22/h2-5,7,9-11,13H,6,8,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNVZBCAPXUJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-dimethylfuran-3-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2506642.png)
![3-(furan-2-ylmethyl)-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2506646.png)
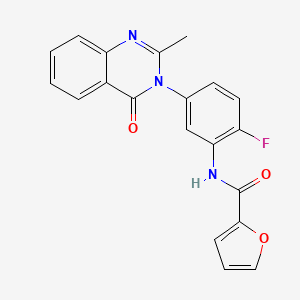
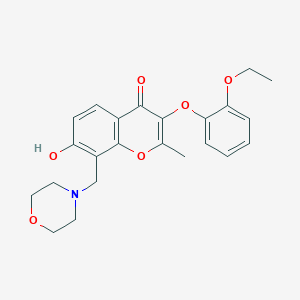
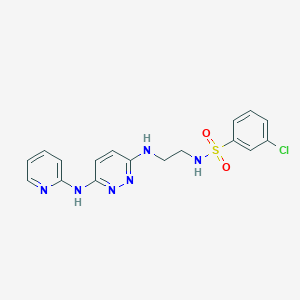
![5,7-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2506652.png)

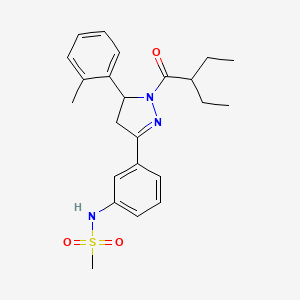
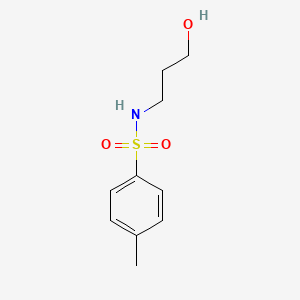

![1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2506658.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2506662.png)